

Irsonontrine solubility and storage conditions

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Compound Focus: Irsonontrine Maleate

CAS No.: 1630083-70-3

Cat. No.: S12892657

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Basic Physicochemical and Solubility Data

The table below summarizes key data for handling irsonontrine free base in a laboratory setting.

Property	Value / Condition	Note / Context
Molecular Weight	390.44 g/mol [1]	Free base form.
CAS Number	1429509-82-9 [1]	Free base form.
Chemical Formula	C22H22N4O3 [1]	Free base form.
Purity	>99.9% [1]	As supplied by MedChemExpress.
Form	Solid [1]	White to off-white.
Solubility in DMSO	12.5 mg/mL (32.02 mM) [1]	Requires warming to 60°C. Hygroscopic DMSO impacts solubility.
Short-Term Storage	4°C [1]	Sealed storage, away from moisture and light.

Property	Value / Condition	Note / Context
Long-Term Storage	-20°C to -80°C [1]	In solvent, sealed storage, away from moisture and light (1 to 6 months).

Detailed Experimental Protocols

In Vitro Sample Preparation

This protocol is for creating stock and working solutions for *in vitro* assays [1].

- **Preparation of Stock Solution:**

- Weigh irsenontrine and dissolve it in DMSO to prepare a concentrated stock solution (e.g., 10-30 mM).
- **Note:** DMSO is hygroscopic. Use newly opened, dry DMSO for best results and account for potential concentration changes over time.
- Aliquot the stock solution to avoid repeated freeze-thaw cycles.

- **Preparation of Working Solution:**

- Dilute the stock solution with a suitable buffer or culture medium to the desired final concentration for your experiment.
- The final concentration of DMSO in the cellular assay should generally not exceed 0.1-1% to maintain cell viability.

In Vivo Dosing Preparation

This method describes the preparation of a suspension suitable for oral administration (gavage) to rodents [1].

- **Protocol 1: Suspension in Saline**

- This protocol yields a suspended solution of ≥ 1.25 mg/mL.
- Add 100 μ L of a DMSO stock solution (12.5 mg/mL) to 400 μ L of PEG 300. Mix evenly.
- Add 50 μ L of Tween-80 to the mixture and mix evenly.

- Add 450 μL of Saline to adjust the final volume to 1 mL.
- Vortex the final mixture thoroughly before administration.
- *Preparation of Saline:* Dissolve 0.9 g of sodium chloride in 100 mL of ddH₂O.

- **Protocol 2: Solution with SBE- β -CD**

- This protocol yields a clear solution of ≥ 1.25 mg/mL.
- Add 100 μL of a DMSO stock solution (12.5 mg/mL) to 900 μL of 20% SBE- β -CD in Saline. Mix evenly.
- *Preparation of 20% SBE- β -CD in Saline:* Dissolve 2 g of SBE- β -CD powder in 10 mL of Saline until clear. This solution can be stored at 4°C for one week.

Bioanalytical Method for Concentration Determination

A robust LC-MS/MS method has been developed for quantifying irsenontrine in biological matrices like plasma, urine, and cerebrospinal fluid (CSF), which is essential for pharmacokinetic studies [2].

- **Sample Processing (e.g., for Plasma):**

- To 50 μL of plasma in a 96-well plate, add 50 μL of the internal standard (IS) working solution (irsenontrine-d3 at 400 ng/mL).
- Add 500 μL of methanol to precipitate proteins.
- Vortex the plate for 10 minutes and centrifuge at 2900-3200g for 5 minutes at 4°C.
- Transfer 300 μL of the supernatant to a new plate and evaporate to dryness under a nitrogen stream at 35°C.
- Reconstitute the dried residue with 200 μL of a 1:1 (v/v) mixture of methanol and water. Vortex for 2 minutes.
- Inject a 5 μL aliquot into the LC-MS/MS system.

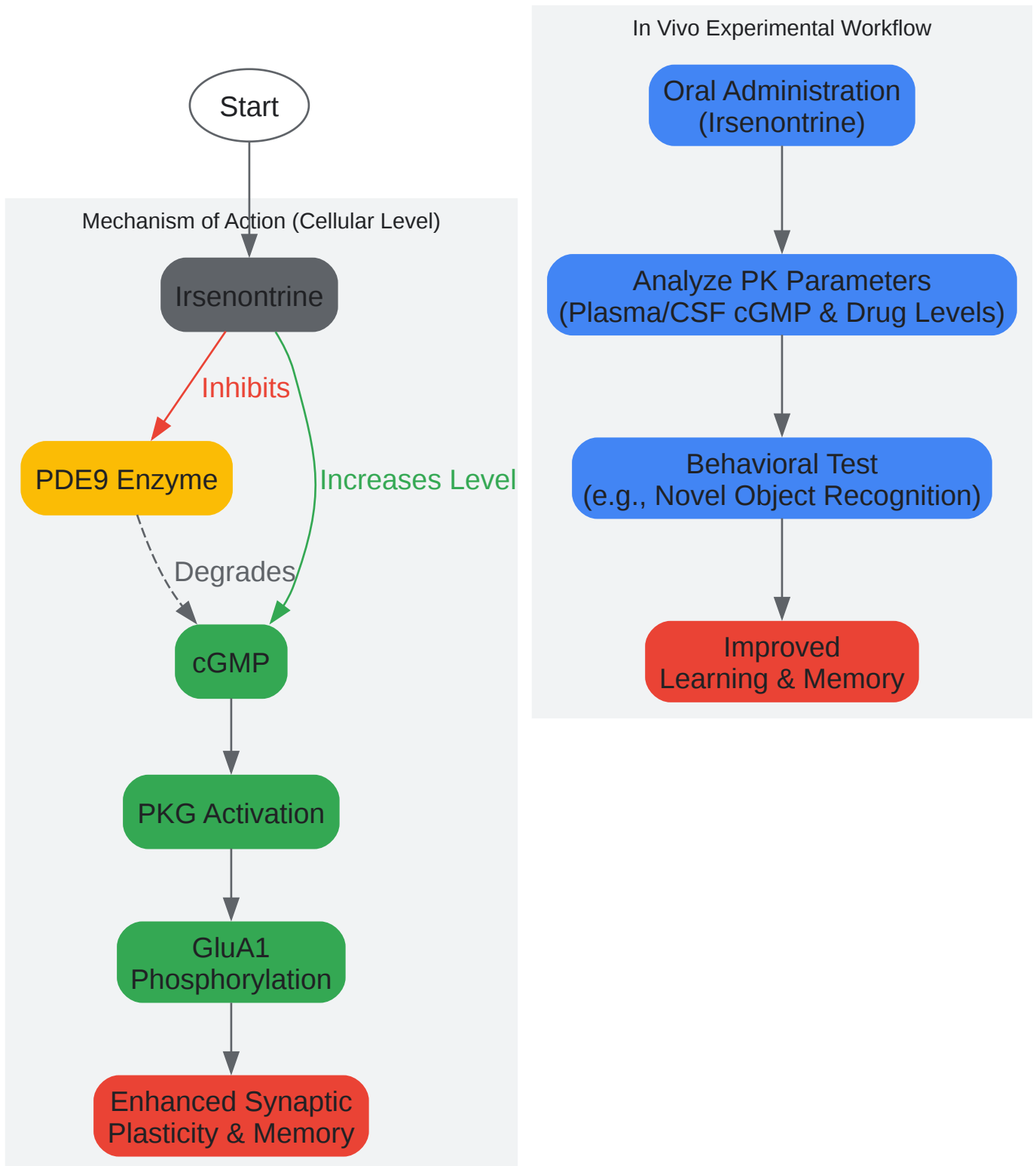
- **Chromatography and Mass Spectrometry Conditions:**

- **Column:** Reverse-phase (Cortecs C18+, 2.7 μm , 2.1 x 50 mm).
- **Mobile Phase:** (A) 0.1% Formic acid in water; (B) Acetonitrile-Methanol (1:1, v/v).
- **Gradient:** Starts at 58% B (for plasma), increased to 100% B, then re-equilibrated.
- **Flow Rate:** 0.4 mL/min.
- **Run Time:** 4.0 minutes.
- **MS Detection:** Electrospray ionization in positive mode.
- **Multiple Reaction Monitoring (MRM):** m/z 391.3 \rightarrow 321.1 for irsenontrine.

Mechanism of Action and Experimental Workflow

Irsenontrine acts as a selective inhibitor of phosphodiesterase 9 (PDE9), the enzyme that breaks down cyclic GMP (cGMP). This leads to increased levels of cGMP in neurons, which activates downstream signaling pathways that are crucial for synaptic plasticity and memory formation [3]. Specifically, the elevated cGMP promotes the phosphorylation of the AMPA receptor subunit GluA1, a key process in strengthening synaptic connections [3]. The following diagram illustrates this pathway and a typical *in vivo* experiment workflow.

Irsonontrine Mechanism and In Vivo Workflow



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Key Application Notes for Researchers

- **Form Selection:** The free base form is commonly used for early R&D. A maleate salt (CAS# 1630083-70-3) also exists [4], which may offer different solubility and crystallinity properties for formulation development.
- **Stability in Solution:** While stable in DMSO stock solutions for months at -80°C, solutions in aqueous or biological matrices should be used immediately or stored for short periods at -80°C. The stability under various pH conditions should be characterized for specific assay needs.
- **Validated Bioanalysis:** The LC-MS/MS method has been fully validated in human plasma, urine, and CSF with a lower limit of quantification (LLOQ) of 2 ng/mL, demonstrating excellent accuracy, precision, and reproducibility for clinical trial support [2].
- **Evidence of Target Engagement:** Pharmacokinetic studies in humans show that irsenontrine has a favorable profile with an elimination half-life of ~30 hours. Critically, it demonstrates target engagement by increasing cGMP levels in the cerebrospinal fluid by approximately 3 to 4.6-fold [2].

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